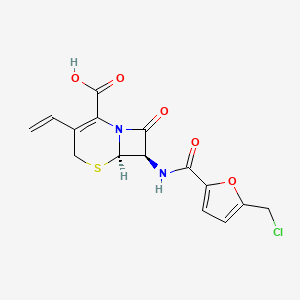
Spop-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spop-IN-2 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: The reactions are scaled up using larger reactors and optimized conditions to ensure consistent yield and quality.
Quality control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Spop-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Applications De Recherche Scientifique
Spop-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the interaction between SPOP and its substrates, providing insights into the molecular mechanisms of protein-protein interactions.
Biology: this compound is used to investigate the role of SPOP in various biological processes, including cell proliferation, apoptosis, and signal transduction.
Medicine: It has potential therapeutic applications in the treatment of cancers, particularly clear cell renal cell carcinoma, by selectively inhibiting the proliferation of cancer cells.
Industry: this compound can be used in the development of new drugs and therapeutic agents targeting SPOP-related pathways.
Mécanisme D'action
Spop-IN-2 exerts its effects by binding to the SPOP protein, disrupting its interaction with substrates such as PTEN and DUSP7. This disruption leads to the inhibition of downstream signaling pathways, resulting in the selective inhibition of cancer cell proliferation . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling cascades related to cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compound 6a: Competes with the puc_SBC1 peptide to bind to SPOP.
Uniqueness of Spop-IN-2
This compound is unique due to its high specificity and potency in inhibiting SPOP-substrate interactions, with an IC50 of 0.58 micromolar. This makes it a valuable tool for studying SPOP-related pathways and developing targeted therapies for cancers involving SPOP dysregulation.
Propriétés
Formule moléculaire |
C15H13ClN2O5S |
|---|---|
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
(6R,7R)-7-[[5-(chloromethyl)furan-2-carbonyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H13ClN2O5S/c1-2-7-6-24-14-10(13(20)18(14)11(7)15(21)22)17-12(19)9-4-3-8(5-16)23-9/h2-4,10,14H,1,5-6H2,(H,17,19)(H,21,22)/t10-,14-/m1/s1 |
Clé InChI |
LXMSBYPRLHUMJB-QMTHXVAHSA-N |
SMILES isomérique |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3=CC=C(O3)CCl)SC1)C(=O)O |
SMILES canonique |
C=CC1=C(N2C(C(C2=O)NC(=O)C3=CC=C(O3)CCl)SC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



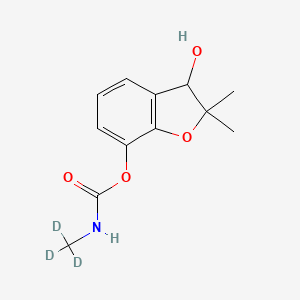

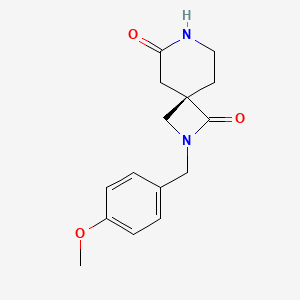

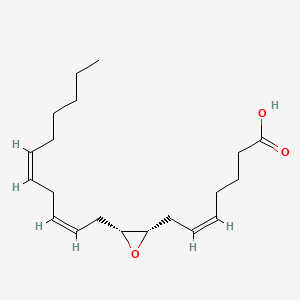
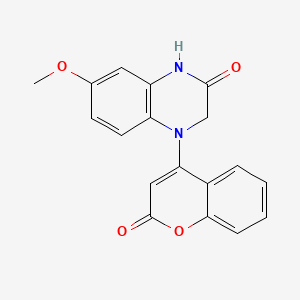
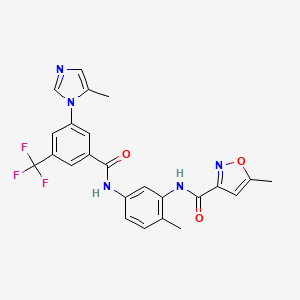
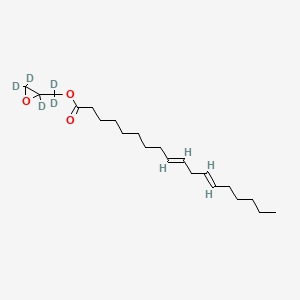
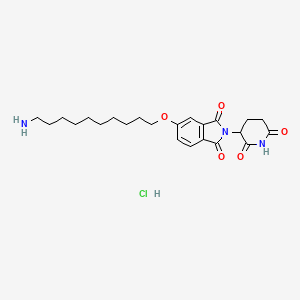
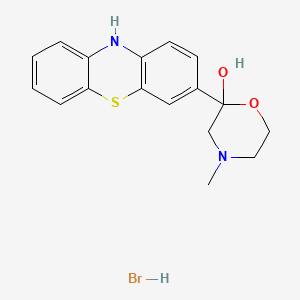


![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
